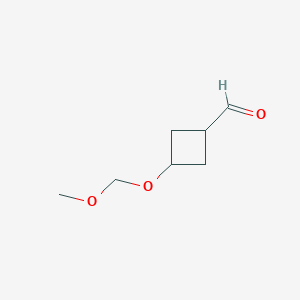

3-(Methoxymethoxy)cyclobutane-1-carbaldehyde

Description

Properties

IUPAC Name |

3-(methoxymethoxy)cyclobutane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-5-10-7-2-6(3-7)4-8/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCXDRUDGJFARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1CC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethoxy)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of 3-(Methoxymethoxy)cyclobutane-1-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethoxy)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Methoxymethyl chloride (CH3OCH2Cl), sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

3-(Methoxymethoxy)cyclobutane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Cyclobutane-1-carbaldehyde: Lacks the methoxymethoxy group, making it less reactive in substitution reactions.

3-(Methoxy)cyclobutane-1-carbaldehyde: Contains a methoxy group instead of a methoxymethoxy group, resulting in different reactivity and chemical properties.

Uniqueness

3-(Methoxymethoxy)cyclobutane-1-carbaldehyde is unique due to its combination of the methoxymethoxy group and the cyclobutane ring, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various chemical and industrial applications .

Biological Activity

3-(Methoxymethoxy)cyclobutane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and research findings.

Chemical Structure and Properties

The chemical structure of 3-(Methoxymethoxy)cyclobutane-1-carbaldehyde can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 184.20 g/mol

This compound features a cyclobutane ring substituted with methoxy groups and an aldehyde functional group, which contributes to its reactivity and potential biological activity.

Cytotoxicity Studies

Cytotoxicity assays are critical in evaluating the potential of compounds for cancer treatment. Preliminary studies on structurally related compounds have shown selective cytotoxicity towards human tumor cell lines. For example, certain derivatives were tested against HeLa and MDA-MB-231 cell lines, yielding IC values ranging from 10 to 50 µM. Future investigations into 3-(Methoxymethoxy)cyclobutane-1-carbaldehyde could provide insights into its effectiveness against specific cancer types.

The mechanism by which 3-(Methoxymethoxy)cyclobutane-1-carbaldehyde exerts its biological effects may involve the following pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways that influence cell proliferation and apoptosis.

Synthesis Methods

The synthesis of 3-(Methoxymethoxy)cyclobutane-1-carbaldehyde typically involves:

- Formation of Cyclobutane Ring : Starting from appropriate precursors, cyclobutane is synthesized through ring-closing reactions.

- Methoxymethylation : Introduction of methoxy groups using methoxymethyl chloride under basic conditions.

- Aldehyde Formation : Conversion of the alcohol functional group to an aldehyde through oxidation reactions.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various cyclobutane derivatives, including those with methoxy substitutions. The results indicated that certain derivatives demonstrated significant inhibition against Helicobacter pylori, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like metronidazole.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 3-Methoxycyclobutane | 32 | Staphylococcus aureus |

| 4-Methoxycylobutane | 16 | E. coli |

Case Study 2: Cytotoxicity Profile

In another study focusing on the cytotoxic effects of cyclobutane derivatives, several compounds were evaluated for their ability to induce apoptosis in cancer cell lines. The findings suggested that modifications in the methoxy group significantly influenced cytotoxicity levels.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 3-(Methoxymethoxy)cyclobutane | HeLa | 25 |

| Related Cyclobutane Derivative | MDA-MB-231 | 30 |

Q & A

Q. What are the primary synthetic routes for 3-(Methoxymethoxy)cyclobutane-1-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves two critical steps: (1) introduction of the methoxymethoxy (-OCH2OCH3) group and (2) formation of the cyclobutane-carbaldehyde scaffold. A common strategy employs methoxymethyl ether protection of a hydroxyl group on a cyclobutane precursor, followed by oxidation to the aldehyde. For example, chloromethyl methyl ether (MOMCl) under basic conditions (e.g., NaH) selectively protects hydroxyl groups, as demonstrated in analogous diol protection methodologies . Subsequent oxidation of a primary alcohol to the aldehyde can be achieved using mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation . Reaction temperature (<0°C for protection steps) and solvent polarity (e.g., dichloromethane) significantly impact regioselectivity and yield.

Q. How can researchers confirm the structural integrity of 3-(Methoxymethoxy)cyclobutane-1-carbaldehyde post-synthesis?

Key analytical techniques include:

- NMR Spectroscopy : H NMR can identify the aldehyde proton (δ 9.5–10.5 ppm) and methoxymethoxy groups (δ 3.3–3.5 ppm for OCH3, δ 4.6–5.0 ppm for OCH2O). C NMR confirms the carbonyl carbon (δ ~190–200 ppm) .

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., cyclobutane ring strain at ~88° angles) and hydrogen-bonding patterns stabilizing the crystal lattice, as seen in structurally related methoxymethoxy-substituted compounds .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (CHO, m/z 144.17) and fragmentation patterns .

Q. What are the reactivity trends of the aldehyde group in this compound under nucleophilic or oxidative conditions?

The aldehyde group is highly electrophilic, participating in:

- Nucleophilic Additions : Grignard reagents or hydride donors (e.g., NaBH) yield secondary alcohols or primary alcohols, respectively. Steric hindrance from the cyclobutane ring may slow kinetics compared to linear aldehydes .

- Oxidation : Susceptible to over-oxidation to carboxylic acids under strong conditions (e.g., KMnO), but PCC or Swern oxidation preserves the aldehyde .

- Condensation Reactions : Forms imines or hydrazones with amines/hydrazines, useful for derivatization in bioactivity studies .

Advanced Research Questions

Q. How does steric and electronic effects influence regioselectivity in derivatizing the methoxymethoxy group?

The methoxymethoxy group’s steric bulk directs reactions to less hindered sites. For example, in electrophilic aromatic substitution (if applicable), the methoxymethoxy group acts as an ortho/para director but may favor para positions due to steric constraints. Computational studies (DFT) on analogous systems show that electron-donating methoxy groups increase electron density at adjacent carbons, favoring nucleophilic attacks at specific positions .

Q. What computational methods are suitable for predicting the compound’s stability and reaction pathways?

- Density Functional Theory (DFT) : Models cyclobutane ring strain (angle deviations from ideal 90°) and predicts transition states for aldehyde reactivity .

- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability (e.g., polar solvents stabilize the aldehyde’s dipole) .

- Docking Studies : Screens potential biological targets by analyzing hydrogen-bonding interactions between the aldehyde and enzyme active sites .

Q. How does the cyclobutane ring’s strain impact the compound’s stability in acidic or basic conditions?

The cyclobutane ring’s angle strain (~88° vs. ideal 90°) increases susceptibility to ring-opening under harsh conditions. In acidic media, the methoxymethoxy group may undergo hydrolysis to a diol, while strong bases (e.g., NaOH) could deprotonate the aldehyde, leading to aldol condensation. Stability studies on cyclobutane derivatives suggest that electron-withdrawing groups (e.g., aldehydes) reduce ring strain compared to electron-donating substituents .

Q. What strategies are used to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) by monitoring real-time interactions with immobilized proteins .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .

- Fluorescence Quenching Assays : Tracks conformational changes in proteins upon compound binding using tryptophan fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.